2-Ethenyl-2-methyl-1,3-dithiane
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Overview
Description
2-Ethenyl-2-methyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds and as intermediates in various chemical reactions. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyl-2-methyl-1,3-dithiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with an appropriate vinylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as n-butyllithium, to deprotonate the dithiane and generate the corresponding lithio derivative. This intermediate can then react with a vinyl halide or vinyl triflate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-methyl-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, vinyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the electrophile used.
Scientific Research Applications
2-Ethenyl-2-methyl-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethenyl-2-methyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The compound can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dithiane: Similar structure but lacks the vinyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Parent compound without the methyl and vinyl substituents.
Uniqueness
2-Ethenyl-2-methyl-1,3-dithiane is unique due to the presence of both a vinyl and a methyl group on the dithiane ring. This structural feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .
Properties
CAS No. |
64087-39-4 |
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Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-ethenyl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C7H12S2/c1-3-7(2)8-5-4-6-9-7/h3H,1,4-6H2,2H3 |
InChI Key |
AOEMMZBMXHKRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C=C |
Origin of Product |
United States |
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